molecular formula C11H15BrFN B14124968 1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine

1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine

Cat. No.: B14124968
M. Wt: 260.15 g/mol
InChI Key: QBTOOXWTKYVUIO-UHFFFAOYSA-N
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Description

1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine is a compound that features a bromine and fluorine substituted cyclohexadiene ring attached to a pyrrolidine moiety

Preparation Methods

The synthesis of 1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine can be achieved through several synthetic routes. One common method involves the bromination and fluorination of cyclohexa-2,4-diene followed by the introduction of a pyrrolidine group. The reaction conditions typically involve the use of bromine and fluorine sources in the presence of suitable catalysts and solvents. Industrial production methods may involve large-scale bromination and fluorination processes, followed by purification steps to isolate the desired compound.

Chemical Reactions Analysis

1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can participate in various interactions, influencing the compound’s reactivity and binding properties. The pyrrolidine moiety can interact with biological targets, potentially affecting enzyme activity and receptor binding.

Comparison with Similar Compounds

1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine can be compared with other similar compounds such as:

    1-Bromo-6-fluorocyclohexa-2,4-diene: Lacks the pyrrolidine moiety, resulting in different reactivity and applications.

    1-[(1-Bromo-6-chlorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine:

The uniqueness of this compound lies in its specific combination of bromine, fluorine, and pyrrolidine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H15BrFN

Molecular Weight

260.15 g/mol

IUPAC Name

1-[(1-bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine

InChI

InChI=1S/C11H15BrFN/c12-11(6-2-1-5-10(11)13)9-14-7-3-4-8-14/h1-2,5-6,10H,3-4,7-9H2

InChI Key

QBTOOXWTKYVUIO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2(C=CC=CC2F)Br

Origin of Product

United States

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